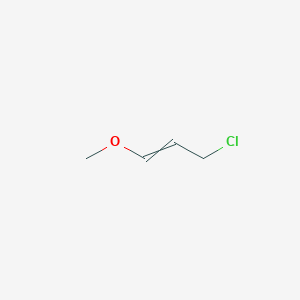

3-Chloro-1-methoxyprop-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

80986-54-5 |

|---|---|

Molecular Formula |

C4H7ClO |

Molecular Weight |

106.55 g/mol |

IUPAC Name |

3-chloro-1-methoxyprop-1-ene |

InChI |

InChI=1S/C4H7ClO/c1-6-4-2-3-5/h2,4H,3H2,1H3 |

InChI Key |

JDKKBMPFXNGAEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC=CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1 Methoxyprop 1 Ene

Established Synthetic Pathways

The primary methods for synthesizing 3-Chloro-1-methoxyprop-1-ene involve either the formation of an ether linkage using allyl alcohol as a starting material or through nucleophilic substitution on a pre-halogenated propene derivative.

Allyl Alcohol and Paraformaldehyde Mediated Synthesis

A widely recognized method for preparing related chloro-ethers involves the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. For a compound structurally similar to the target molecule, specifically allyl chloromethyl ether (3-chloromethoxy-1-propene), the synthesis is achieved by reacting allyl alcohol with paraformaldehyde in the presence of anhydrous hydrogen chloride. chemicalbook.com This reaction proceeds readily, transforming the initial milky mixture into a clear solution with two distinct layers, the upper organic layer containing the desired product. chemicalbook.com

The mechanism for this transformation is a well-understood two-step process. gatech.edu

Generation of the Electrophile: Paraformaldehyde, a polymer of formaldehyde, depolymerizes in the presence of anhydrous hydrogen chloride. The formaldehyde then reacts with HCl to form a highly reactive electrophilic species, the chloromethyl oxonium ion (ClCH₂⁺).

Nucleophilic Attack: The hydroxyl group of allyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl cation. This step results in the formation of the ether bond and yields the chloromethyl ether product, with subsequent loss of a proton. gatech.edu

The efficiency of this synthesis is highly dependent on the careful control of reaction conditions and the stoichiometry of the reagents. The key is to generate the electrophilic chloromethyl species effectively while preventing unwanted side reactions, such as polymerization or hydrolysis of the product.

Anhydrous conditions are critical, as the chloromethyl ether product can readily hydrolyze back to the alcohol and formaldehyde in the presence of water. gatech.edu The use of anhydrous hydrogen chloride gas and drying agents for the final product is essential. chemicalbook.com An equimolar mixture of allyl alcohol and paraformaldehyde is typically used, with HCl gas bubbled through the mixture until saturation to drive the reaction to completion. chemicalbook.com

Below is a table outlining the key parameters for optimization based on established procedures for analogous compounds.

Table 1: Optimization of Allyl Alcohol and Paraformaldehyde Mediated Synthesis

| Parameter | Condition/Reagent | Rationale and Impact on Yield |

|---|---|---|

| Reagent Ratio | Equimolar Allyl Alcohol to Paraformaldehyde | Ensures efficient conversion without excess starting material, which would complicate purification. chemicalbook.com |

| Acid Catalyst | Saturation with Anhydrous HCl Gas | Drives the formation of the key electrophilic intermediate. Insufficient HCl leads to incomplete reaction, while excess is removed during workup. chemicalbook.comgatech.edu |

| Temperature | Cooled Reactor (e.g., 0-10 °C) | The reaction is exothermic; cooling is necessary to control the reaction rate and prevent potential polymerization or side reactions. |

| Reaction Time | ~3 hours with agitation | Allows the reaction to proceed to completion. Monitoring by techniques like TLC or GC can determine the optimal time. |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the starting materials and intermediates. |

| Workup | Quenching with NaHCO₃, Extraction | Neutralizes excess HCl and separates the organic product from the aqueous layer. Immediate separation is crucial to prevent hydrolysis. chemicalbook.com |

Nucleophilic Substitution Routes from Halogenated Propene Derivatives

An alternative strategy for synthesizing this compound involves the nucleophilic substitution of a halogen on a suitable precursor, such as 1,3-dichloropropene. In this approach, a methoxide (B1231860) source, typically sodium methoxide, is used to displace one of the chloride ions. The challenge lies in achieving regioselectivity, as the starting material contains two chlorine atoms in different chemical environments (allylic and vinylic).

The reaction ClCH₂CH=CHCl + NaOCH₃ → ClCH₂CH=CHOCH₃ + NaCl represents a plausible pathway. The allylic chloride is generally more susceptible to SN2-type substitution than the vinylic chloride.

The choice of base is paramount in this synthesis, as it dictates the balance between the desired substitution reaction (SN2) and the competing elimination reaction (E2). Sodium methoxide (NaOCH₃) serves as both a strong base and a potent nucleophile. chemeurope.com

Substitution (SN2): The methoxide ion attacks the carbon bearing the allylic chlorine, displacing it to form the desired ether.

Elimination (E2): The methoxide ion can also act as a base, abstracting a proton from the carbon adjacent to the remaining chlorine, leading to the formation of diene byproducts.

The strength and steric hindrance of the base are key factors. While sodium methoxide is commonly used, other bases could theoretically be employed, with varying outcomes on selectivity. For instance, a bulkier base like potassium tert-butoxide would strongly favor elimination over substitution.

Table 2: Influence of Base Characteristics on Reaction Outcome

| Base | Type | Expected Predominant Reaction | Rationale |

|---|---|---|---|

| Sodium Methoxide (NaOCH₃) | Strong Base, Strong Nucleophile | Mixture of Substitution (SN2) and Elimination (E2) | Its small size allows it to act as a nucleophile, but its high basicity also promotes elimination. pearson.com |

| Potassium tert-Butoxide (t-BuOK) | Strong, Sterically Hindered Base | Primarily Elimination (E2) | The bulky nature of the base hinders its ability to act as a nucleophile at the carbon center, favoring proton abstraction. |

| Sodium Hydroxide (B78521) (NaOH) | Strong Base, Strong Nucleophile | Potential for substitution and elimination, with risk of hydrolysis | Can act as a nucleophile but also introduces water, which can lead to hydrolysis of the starting material or product. |

Generally, lower temperatures favor substitution reactions over elimination reactions because elimination pathways often have a higher activation energy. Therefore, conducting the reaction at reduced temperatures can increase the selectivity for the desired this compound product.

Solvent polarity plays a complex role. Polar aprotic solvents like DMSO or DMF are known to enhance the rate of SN2 reactions by solvating the cation (Na⁺) but leaving the nucleophile (CH₃O⁻) relatively free and highly reactive. In contrast, polar protic solvents like methanol (B129727) can solvate the methoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially slowing the substitution reaction. researchgate.netresearchgate.net

Table 3: Impact of Temperature and Solvent on Synthesis

| Parameter | Condition | Effect on Reaction | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., 0-25 °C) | Favors Substitution (SN2) | The activation energy for elimination is typically higher than for substitution. |

| High | Favors Elimination (E2) | Provides the necessary energy to overcome the higher activation barrier for elimination (Zaitsev's rule). | |

| Solvent Polarity | Polar Aprotic (e.g., DMF, DMSO) | Increases SN2 Rate | Solvates the counter-ion (Na⁺) and leaves the nucleophile (CH₃O⁻) more reactive. |

Emerging Synthetic Approaches and Innovations

The synthesis of this compound is benefiting from significant innovations aimed at improving efficiency, safety, and sustainability. Key developments are centered around advanced catalytic methods and the adoption of continuous flow processing.

Catalytic Innovations: Modern synthetic chemistry increasingly relies on catalysts to enhance reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of haloalkenes and related compounds, several catalytic strategies are emerging. The use of phase transfer catalysts (PTCs) represents a significant innovation. In processes for structurally similar compounds like 1-chloro-3-methoxypropane, PTCs such as benzyltrimethylammonium (B79724) chloride have been shown to dramatically shorten reaction times and allow for milder reaction conditions, which leads to higher yields and makes the process more suitable for industrial application. researchgate.net Without such catalysts, conversion rates can be as low as 45% even after 24 hours, whereas their use can make the reaction more efficient and economically viable. researchgate.net

Furthermore, the broader field of haloalkene synthesis is seeing increased use of metal-catalyzed reactions. Current time information in Meløy, NO. These methods offer novel pathways for creating carbon-carbon and carbon-heteroatom bonds and are fundamental to constructing complex molecules. Current time information in Meløy, NO. Another forward-looking approach is the use of chemoenzymatic methods. The combination of enzymatic processes, such as the synthesis of hypohalite, with chemical reactions provides a green chemistry alternative for producing haloethers and related compounds. tudelft.nl

Continuous Flow Synthesis: The shift from traditional batch processing to continuous flow chemistry is one of the most significant innovations in modern chemical manufacturing. umontreal.camdpi.com This technique offers numerous advantages, particularly for reactions involving hazardous reagents or unstable intermediates. vapourtec.commt.comrsc.org In a continuous flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mt.comyoutube.com This methodology allows for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and selectivity. mt.comyoutube.com

Recent developments include a continuous flow process for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine, a structurally related intermediate. This process involves three chemical transformations and achieves a high yield and purity with a total residence time of just 18 minutes, demonstrating a significant improvement in efficiency. researchgate.net The general advantages of continuous flow processing over traditional batch methods are summarized in the table below.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Attributes

| Feature | Batch Processing | Continuous Flow Synthesis | Source(s) |

|---|---|---|---|

| Heat Transfer | Limited surface-area-to-volume ratio; risk of hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. | vapourtec.comyoutube.com |

| Safety | Large volumes of hazardous reagents and intermediates. | Small volumes at any given time, minimizing risk. | vapourtec.commt.comrsc.org |

| Reaction Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, time, and stoichiometry. | mt.comyoutube.com |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward scale-up by running longer or in parallel. | youtube.com |

| Reproducibility | Can vary between batches. | Highly reproducible due to consistent reaction conditions. | youtube.com |

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of this compound and similar compounds is governed by factors of safety, cost, yield, and environmental impact. The choice of synthetic route is critically dependent on its viability at a large scale.

Challenges in Industrial Scale-Up: A primary challenge in scaling up the synthesis of many chlorinated compounds is the use of highly corrosive reagents like hydrogen chloride (HCl). rsc.org

Material Corrosion: Anhydrous HCl gas and concentrated aqueous solutions can cause significant damage to standard metal reactors and components, necessitating the use of specialized and costly corrosion-resistant materials. rsc.org For highly exothermic halogenation reactions, reactors made of materials like sintered silicon carbide (SiC) are sometimes required due to their exceptional heat transfer capacity and chemical resistance. rsc.org

Exothermic Reactions: Halogenation reactions are often highly exothermic. In large batch reactors, dissipating this heat effectively is challenging and can lead to temperature gradients, reduced selectivity, and the formation of byproducts. rsc.org

Cost and Availability of Raw Materials: The economic feasibility of an industrial process is heavily dependent on the cost of starting materials. Routes that rely on expensive or difficult-to-source reagents are less likely to be adopted for large-scale production. researchgate.net

Industrial Solutions and Innovations: To overcome these challenges, the chemical industry is increasingly adopting innovative technologies. Continuous flow processing is a key solution, as it inherently mitigates many of the risks associated with hazardous chemistries at scale. vapourtec.commt.com The small internal volume of flow reactors ensures that only a minimal amount of hazardous material is present at any moment, and the high surface-area-to-volume ratio allows for highly efficient heat removal, preventing dangerous temperature spikes. vapourtec.comrsc.org

Table 2: Industrial Scale-Up Challenges and Solutions

| Challenge | Traditional Approach Issues | Innovative Solution | Source(s) |

|---|---|---|---|

| Use of Corrosive Reagents (e.g., HCl) | Damage to standard reactors; high cost of specialized alloys. | Use of continuous flow systems with corrosion-resistant tubing (e.g., fluoropolymers) or specialized SiC reactors. | rsc.org |

| Control of Exothermic Reactions | Risk of thermal runaway and byproduct formation in large batches. | Superior heat transfer in continuous flow reactors prevents hot spots and improves selectivity. | vapourtec.comrsc.org |

| Reaction Efficiency and Cost | Low yields and long reaction times increase production costs. | Introduction of catalysts (e.g., Phase Transfer Catalysts) to improve reaction kinetics and yield. | researchgate.net |

| Process Safety | Handling large quantities of toxic and reactive chemicals. | Minimizing the inventory of hazardous materials at any point in time through continuous flow. | mt.comrsc.org |

Reactivity and Reaction Mechanisms of 3 Chloro 1 Methoxyprop 1 Ene

Nucleophilic Substitution Reactions at the Chloromethyl Group.vedantu.comspcmc.ac.inucalgary.ca

The presence of a chlorine atom on a carbon adjacent to a double bond makes 3-chloro-1-methoxyprop-1-ene an activated substrate for nucleophilic substitution reactions. vedantu.comspcmc.ac.in The allylic nature of the carbon-chlorine bond facilitates its cleavage, making it susceptible to attack by various nucleophiles. These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism, particularly with strong nucleophiles. quora.com The transition state of this reaction is stabilized by the adjacent π-system of the double bond. quora.comlibretexts.org

In cases where a unimolecular (SN1) mechanism is favored, typically with weaker nucleophiles and in polar protic solvents, the intermediate is a resonance-stabilized allylic carbocation. libretexts.org This delocalization of the positive charge can lead to the formation of constitutional isomers, a phenomenon known as allylic rearrangement. spcmc.ac.inwikipedia.orgyoutube.com

Reaction with Hydroxide (B78521), Alkoxide, and Amine Nucleophiles.vedantu.comspcmc.ac.inucalgary.ca

Hydroxide Nucleophiles: In the presence of hydroxide ions (e.g., from sodium hydroxide), this compound is expected to undergo substitution to yield the corresponding allylic alcohol, 3-methoxyprop-2-en-1-ol. Given that hydroxide is a strong nucleophile, this reaction likely proceeds via an SN2 mechanism. quora.com However, under certain conditions, elimination reactions can compete with substitution.

Alkoxide Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), are also strong nucleophiles and bases. The reaction with an alkoxide would lead to the formation of a diether. For instance, reaction with methoxide would produce 1,3-dimethoxyprop-1-ene. Similar to the reaction with hydroxide, the SN2 pathway is anticipated to be the primary mechanism.

Amine Nucleophiles: Amines, being effective nucleophiles, can displace the chloride to form allylic amines. The reaction of this compound with a primary amine, for example, would yield a secondary amine. The reactivity of the amine will influence the reaction conditions required.

| Nucleophile | Reagent Example | Expected Product | Probable Mechanism |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Methoxyprop-2-en-1-ol | SN2 |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1,3-Dimethoxyprop-1-ene | SN2 |

| Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-3-methoxyprop-2-en-1-amine | SN2 |

Kinetic and Thermodynamic Aspects of Substitution Pathways.normalesup.orgrsc.org

The kinetics of nucleophilic substitution reactions involving allylic halides are well-documented to be faster than their saturated counterparts. libretexts.org For SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. The enhanced reactivity of allylic chlorides is attributed to the stabilization of the SN2 transition state through overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond. quora.comlibretexts.org

Thermodynamically, the formation of a more stable product drives the reaction. In the case of the SN1 mechanism, the stability of the resonance-stabilized allylic carbocation intermediate is a key thermodynamic factor. libretexts.org The distribution of products in reactions that can proceed through an SN1' pathway is often governed by a balance of kinetic and thermodynamic control, where the initially formed product (kinetic control) may rearrange to a more stable isomer over time (thermodynamic control). spcmc.ac.in

| Parameter | SN2 Pathway | SN1 Pathway |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Key Factor | Transition state stabilization | Carbocation stability |

| Stereochemistry | Inversion of configuration | Racemization |

| Rearrangement | Not typical | Possible (SN1') |

Oxidation Reactions.sigmaaldrich.comnih.gov

The carbon-carbon double bond in this compound is susceptible to oxidation. The presence of the electron-donating methoxy (B1213986) group makes the double bond relatively electron-rich, enhancing its reactivity towards electrophilic oxidizing agents. libretexts.orglibretexts.org

Formation of Epoxides.aceorganicchem.comchemistrysteps.com

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). ic.ac.uk This reaction is a concerted process where an oxygen atom is transferred to the double bond, resulting in the formation of an epoxide (oxirane) ring. chemistrysteps.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. aceorganicchem.com Given the electron-rich nature of the vinyl ether moiety, this epoxidation is expected to proceed readily. libretexts.orglibretexts.org

Synthesis of Aldehydes.semanticscholar.org

Oxidative cleavage of the double bond can lead to the formation of aldehydes. A common method for this transformation is ozonolysis, followed by a reductive workup (e.g., with zinc or dimethyl sulfide). ic.ac.uk This process would break the carbon-carbon double bond and yield two smaller carbonyl-containing fragments. Alternatively, certain oxidative conditions can directly convert allylic systems to enones or other oxidized products. researchgate.netrsc.org

Reduction Reactions and Product Diversification.youtube.comresearchgate.net

The double bond and the carbon-chlorine bond in this compound can both undergo reduction. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, can reduce the carbon-carbon double bond to a single bond. ncert.nic.in This would result in the formation of 3-chloro-1-methoxypropane. It is also possible for hydrogenolysis of the carbon-chlorine bond to occur under these conditions, which would lead to the formation of 1-methoxypropane. ncert.nic.in

Hydride reducing agents, such as lithium aluminum hydride or sodium borohydride, are generally used to reduce carbonyl groups but can, under certain conditions, also reduce alkyl halides. acs.org However, the primary application of these reagents in the context of derivatives of this compound would likely be the reduction of carbonyl groups formed from oxidation reactions.

| Reaction Type | Reagent Example | Expected Product(s) |

| Catalytic Hydrogenation | H₂ / Pd | 3-Chloro-1-methoxypropane, 1-Methoxypropane |

| Oxidation (Epoxidation) | m-CPBA | 2-(Chloromethyl)-3-methoxyoxirane |

| Oxidation (Cleavage) | 1. O₃; 2. Zn/H₂O | Methoxyacetaldehyde and Chloroacetaldehyde |

Alkane Formation

Alcohol Formation

The formation of an alcohol from this compound would likely proceed via nucleophilic substitution of the chloride atom. As a primary allylic halide, the substrate is susceptible to substitution reactions. Treatment with a hydroxide source, such as sodium or potassium hydroxide, could potentially yield 1-methoxyprop-2-en-1-ol. youtube.com This reaction could follow an S_N2 pathway, which is typical for primary halides. youtube.com However, competing elimination (E2) reactions could also occur, leading to the formation of methoxyallene. The choice of solvent and reaction conditions would be critical in directing the outcome toward substitution over elimination. It is important to note that under different conditions (e.g., acidic hydrolysis), the vinyl ether group is the more reactive site, as discussed below.

Acid-Catalyzed Transformations

The vinyl ether functional group is the most reactive site in this compound under acidic conditions. Its transformations are well-understood and are initiated by protonation of the double bond. researchgate.netunc.edu

Protonation Dynamics and Carbocation Intermediates

The acid-catalyzed hydrolysis of vinyl ethers is known to proceed through a rate-determining proton transfer to the β-carbon of the vinyl ether (the carbon atom not directly bonded to the oxygen). researchgate.net This protonation is the key step that initiates the reaction. The addition of a proton to the β-carbon of this compound would generate a carbocation intermediate. This intermediate is significantly stabilized by resonance, as the adjacent oxygen atom can donate a lone pair of electrons, forming an oxocarbenium ion. This resonance stabilization makes the protonation of the β-carbon more favorable than protonation of the α-carbon. researchgate.netyoutube.com Experimental and theoretical studies on various vinyl ethers have confirmed this mechanism of protonation. acs.org

Rearrangement Pathways and Product Distribution Analysis

Following the formation of the resonance-stabilized carbocation, the primary reaction pathway in an aqueous acidic environment is hydration. A water molecule acts as a nucleophile, attacking the carbocationic carbon to form a protonated hemiacetal. Subsequent deprotonation yields a hemiacetal intermediate. Hemiacetals are generally unstable and rapidly decompose under acidic conditions. This decomposition results in the cleavage of the C-O bond of the original methoxy group, yielding two final products: an aldehyde and an alcohol. For this compound, this hydrolysis pathway would be expected to produce 3-chloropropanal (B96773) and methanol (B129727). While other rearrangements are a hallmark of carbocation chemistry, the high stability of the oxocarbenium ion and the presence of a good nucleophile (water) make the hydrolysis pathway dominant. researchgate.net

Influence of Acidic Environment on Reaction Outcome

The acidic environment is crucial for enabling the transformation of the vinyl ether. The reaction rate is dependent on the concentration of the acid catalyst. In a dilute aqueous acid, the primary outcome is hydrolysis to the corresponding aldehyde and alcohol, as described above. researchgate.net In the absence of water or other strong nucleophiles, and in the presence of a suitable Brønsted acid catalyst, vinyl ethers are known to undergo polymerization. unc.edu The carbocation intermediate generated by protonation can be attacked by the double bond of another monomer molecule, initiating a cationic polymerization chain reaction. Therefore, the outcome of the acid-catalyzed reaction of this compound is highly dependent on the specific conditions, particularly the presence or absence of nucleophiles like water.

Cycloaddition Reactions and Pericyclic Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. msu.edubyjus.com They are a fundamental class of reactions in organic chemistry. msu.edu The double bond in this compound makes it a potential participant in such reactions, including cycloadditions.

While specific studies on the cycloaddition reactivity of this compound are not prominent, extensive research on the structurally related compound, (E)-3,3,3-trichloro-1-nitroprop-1-ene, provides significant insight into the potential of this class of molecules. This nitroalkene has been shown to be a highly reactive component in [3+2] cycloaddition reactions with various 1,3-dipoles like ketonitrones and diaryldiazomethanes. core.ac.ukresearchgate.net These reactions proceed without the intervention of a zwitterionic intermediate and are influenced more by electronic factors than steric hindrance. core.ac.uk The reactions with diaryldiazomethanes occur with full regioselectivity, leading to the formation of Δ¹-pyrazolines. researchgate.net

Table 1: Research Findings on [3+2] Cycloaddition Reactions of (E)-3,3,3-trichloro-1-nitroprop-1-ene

| Dipole | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Ketonitrones | [3+2] Cycloaddition | Proceeds via a one-step mechanism without zwitterionic intermediates; reaction is fast at room temperature, indicating high electrophilicity of the nitroalkene. | core.ac.uk |

| Diaryldiazomethanes | [3+2] Cycloaddition | Exhibits full regioselectivity; forms stable 3,3-diaryl-4-trichloromethyl-5-nitro-Δ¹-pyrazolines that can undergo spontaneous dehydrochlorination. | researchgate.net |

| Nitrile N-Oxides | [3+2] Cycloaddition | Polar, irreversible reactions leading to isoxazolines; reactivity is governed by the nucleophilic character of the nitrile oxide. | researchgate.net |

Beyond cycloadditions, vinyl ethers are known participants in other pericyclic reactions, most notably the Claisen rearrangement. libretexts.org This is a acs.orgacs.org-sigmatropic rearrangement that occurs when the vinyl ether is part of an allyl vinyl ether structure. msu.edu The reaction involves a concerted reorganization of electrons to form a γ,δ-unsaturated carbonyl compound. libretexts.org For this compound to undergo such a reaction, it would first need to be converted into a suitable allyl vinyl ether precursor.

Metal-Catalyzed Transformations and Organometallic Reactivity of this compound

The reactivity of this compound in metal-catalyzed transformations and with organometallic reagents is dictated by the presence of its two primary functional groups: a vinyl chloride and a vinyl ether. The carbon-chlorine bond provides a site for oxidative addition in many catalytic cycles, making it a suitable electrophile for cross-coupling reactions. Concurrently, the molecule's carbon-carbon double bond and the methoxy group can influence the reactivity and stability of organometallic intermediates. While specific documented examples for this compound are not extensively reported in the literature, its reactivity can be inferred from the well-established behavior of similar vinyl chlorides and vinyl ethers in a variety of metal-catalyzed and organometallic reactions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and vinyl chlorides are common substrates for these transformations. The general mechanism for these reactions involves the oxidative addition of the vinyl chloride to a low-valent metal center (typically Pd(0) or Ni(0)), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Kumada Coupling: This reaction employs a Grignard reagent as the organometallic nucleophile and is often catalyzed by nickel or palladium complexes. For this compound, a Kumada coupling would be expected to yield a substituted allyl vinyl ether. The stereochemistry of the double bond is generally retained during the coupling process.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile and is a versatile method known for its high functional group tolerance and reactivity. The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst would provide a route to a variety of substituted 1-methoxypropenes.

The following table illustrates hypothetical examples of Kumada and Negishi cross-coupling reactions with this compound, based on the known reactivity of similar vinyl chlorides.

| Reaction | Organometallic Reagent | Catalyst | Product |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | 1-Methoxy-3-phenylprop-1-ene |

| Negishi | Ethylzinc chloride | Pd(PPh₃)₄ | 1-Methoxypent-1-ene |

Reactivity with Organometallic Reagents

The direct reaction of this compound with highly reactive organometallic reagents such as Grignard and organolithium compounds is also a potential transformation pathway. These reagents are strong nucleophiles and bases.

Grignard Reagents: The reaction of this compound with a Grignard reagent could proceed via a nucleophilic attack on the carbon bearing the chlorine atom, leading to a substitution product. However, the strong basicity of Grignard reagents could also lead to side reactions, such as elimination. The presence of the ether functionality can also influence the reaction by coordinating to the magnesium center.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates are softer nucleophiles compared to Grignard and organolithium reagents and are known to be effective for the substitution of vinyl halides. The reaction of this compound with a Gilman reagent would be expected to give the corresponding substituted product with high selectivity and retention of the double bond geometry.

Below is a table of representative reactions with organometallic reagents, illustrating the expected products based on the general reactivity of vinyl chlorides.

| Organometallic Reagent | Expected Major Product |

| Methylmagnesium bromide | 1-Methoxybut-1-ene |

| Lithium dimethylcuprate | 1-Methoxybut-1-ene |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-chloro-1-methoxyprop-1-ene in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986), methylene (B1212753), and vinylic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the electronegativity of the adjacent oxygen and chlorine atoms and the geometry of the double bond.

The methoxy group (-OCH₃) typically appears as a sharp singlet in the δ 3.3–3.6 ppm range. rsc.org The methylene protons (-CH₂Cl) are adjacent to an electronegative chlorine atom and a double bond, placing their signal in the δ 3.5–4.5 ppm region as a doublet.

The two vinylic protons (H-1 and H-2) form an AX or AB system, depending on the spectrometer frequency. The proton on C1, being attached to a carbon bearing an oxygen atom, is expected to be further downfield than the proton on C2. The coupling constant between these two protons is highly indicative of the alkene geometry. A large coupling constant (J ≈ 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (J ≈ 6-12 Hz) indicates a cis (Z) configuration.

Based on analyses of similar structures like (3-methoxyprop-1-en-1-yl)benzene, the vinylic protons are expected between δ 6.0 and 6.6 ppm, and the allylic protons around δ 4.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (=CH-O) | 6.2 – 6.6 | Doublet of triplets (dt) | J(H1-H2) ≈ 13 (E), ≈ 7 (Z); J(H1-H3) ≈ 1.5 |

| H-2 (-CH=) | 4.8 – 5.2 | Doublet of triplets (dt) | J(H1-H2) ≈ 13 (E), ≈ 7 (Z); J(H2-H3) ≈ 6-7 |

| H-3 (-CH₂Cl) | ~ 4.1 | Doublet (d) | J(H3-H2) ≈ 6-7 |

The proton-decoupled ¹³C NMR spectrum of this compound should display four distinct signals corresponding to the four unique carbon environments in the molecule.

The carbon of the methoxy group (-OCH₃) is expected to resonate at approximately 55-60 ppm. rsc.org The C3 carbon, which is bonded to chlorine, will appear in the typical range for alkyl halides, around 40-55 ppm. oregonstate.edu The two sp²-hybridized carbons of the alkene bond (C1 and C2) will be found in the downfield region. C1, being directly attached to the electronegative oxygen atom (an enol ether carbon), is expected to be significantly deshielded and appear furthest downfield, likely in the 140-150 ppm range. C2 will be more upfield, in the 95-110 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=CH-O) | 140 – 150 |

| C2 (-CH=) | 95 – 110 |

| C3 (-CH₂Cl) | 40 – 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies. Key expected absorptions include those for the C=C double bond, the C-O-C ether linkage, C-H bonds, and the C-Cl bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinylic C-H | Stretch | 3100 – 3000 | Medium |

| Alkyl C-H | Stretch | 3000 – 2850 | Medium-Strong |

| Alkene C=C | Stretch | 1670 – 1650 | Medium, variable |

| Ether C-O-C | Asymmetric Stretch | 1275 – 1200 | Strong |

| Ether C-O-C | Symmetric Stretch | 1150 – 1085 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₄H₇ClO), the exact monoisotopic mass is 106.0185425 Da. nih.gov

A crucial diagnostic feature in the mass spectrum is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic isotopic pattern with a peak at m/z 106 (for C₄H₇³⁵Cl⁺) and a peak at m/z 108 (for C₄H₇³⁷Cl⁺), with a relative intensity ratio of approximately 3:1. savemyexams.com

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include the loss of neutral fragments or radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 106 / 108 | [C₄H₇ClO]⁺ | Molecular Ion |

| 71 | [C₄H₇O]⁺ | Loss of •Cl |

| 75 | [C₃H₄Cl]⁺ | Loss of •OCH₃ |

X-ray Crystallography of Key Derivatives for Solid-State Structural Insights

While a crystal structure for this compound itself is not available, the structure of a key derivative, (E)-dichloro(1-chloro-3-methoxyprop-1-en-2-yl)(4-methoxyphenyl)-λ4-tellane, has been determined by single-crystal X-ray diffraction. researchgate.netdoaj.org This analysis provides invaluable, direct insight into the solid-state conformation and geometry of the (E)-3-chloro-1-methoxyprop-1-ene ligand.

The study reports that the derivative crystallizes in the monoclinic P2₁/c space group. researchgate.net The unit cell parameters were determined as a = 11.0098(8) Å, b = 16.471(1) Å, c = 8.4975(7) Å, and β = 99.421(7)°. researchgate.net

The crystallographic data confirms the (E)-geometry of the double bond within the ligand. Furthermore, the structure reveals a notable intramolecular Te···O(methoxy) interaction of 2.864(3) Å, which helps to define the conformation of the ligand in the solid state. researchgate.net This structural analysis of a stable derivative provides a precise and experimentally verified model for the bond lengths, angles, and stereochemistry of the this compound moiety.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model electronic structure and predict chemical reactivity. For 3-Chloro-1-methoxyprop-1-ene, DFT calculations can elucidate reaction pathways and identify the most likely sites for chemical attack. sumitomo-chem.co.jp

DFT simulations are instrumental in predicting the preferred mechanisms of nucleophilic substitution reactions involving this compound. By modeling the reactants, products, and potential transition states, researchers can compare the energy barriers for different pathways, such as SN1 versus SN2. For similar chlorinated ethers, DFT studies have shown a preference for the SN2 pathway, particularly in polar solvents. This is because the solvent can stabilize the charge-separated transition state, and the steric hindrance around the electrophilic carbon is not prohibitive. The presence of the double bond and the methoxy (B1213986) group can influence the stability of potential carbocation intermediates (in an SN1-like mechanism) or the energy of the SN2 transition state.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface. ustc.edu.cn DFT calculations are employed to locate these elusive structures and compute their energies. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. ustc.edu.cnacs.org For reactions involving substituted propenes, DFT methods like B3LYP are commonly used to calculate these parameters. ustc.edu.cnacs.org The calculated activation energies can then be used to predict which reactions are kinetically favorable. For instance, in a study on propene reactions, the formation of the first transition state was identified as the rate-determining step. jst.go.jp

Illustrative Data on Activation Energy Calculations for Alkene Reactions

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| OH addition to ethene | MP2 | 6-311G** | -0.9 |

| OH addition to propene | MP2 | 6-311G** | -1.5 |

| Propene Epoxidation (TS1E) | DFT (B3LYP) | Varies | ~10-15 |

This table presents representative data for related alkene reactions to illustrate the outputs of transition state and activation energy calculations, as specific data for this compound was not available in the search results. acs.orgjst.go.jp

Electrostatic potential (ESP) maps are powerful visualization tools generated from computational calculations that show the distribution of charge on a molecule's surface. researchgate.netnumberanalytics.com These maps are crucial for identifying reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnumberanalytics.com For a molecule like this compound, an ESP map would likely show a region of positive potential around the carbon atom bonded to the chlorine, making it the primary site for nucleophilic substitution. researchgate.netscialert.net The oxygen of the methoxy group would exhibit a negative potential, indicating its potential to act as a Lewis base or be protonated under acidic conditions. researchgate.net Comparing ESP maps of different molecules allows for a qualitative prediction of their relative reactivities. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. pressbooks.pubnih.gov For this compound, MD simulations can be used to explore the potential energy surface and identify the most stable conformers (spatial arrangements of atoms). auremn.org.br The rotation around the C-C and C-O single bonds leads to various staggered and eclipsed conformations, each with a distinct energy level. pressbooks.pub By simulating the molecule's behavior, often in a solvent environment, researchers can determine the relative populations of these conformers and understand how the molecule's shape fluctuates, which can impact its reactivity and interactions with other molecules. acs.orgnih.gov While specific MD studies on this compound are not prevalent, the methodology is widely applied to haloalkanes and ethers to understand their dynamic behavior. nih.govnih.govresearchgate.net

Quantum Chemical Calculations on Reaction Energetics and Intermediates

Example of Calculated Energetics for a Haloalkane Reaction

| Species/State | Method | ΔH (Heat of Formation, kcal/mol) |

|---|---|---|

| Reactants (DCE + Enzyme) | MOPAC/DRIVER | 0.0 |

| Transition State 1 (SN2 attack) | MOPAC/DRIVER | +24.9 |

| Alkyl-Enzyme Intermediate | MOPAC/DRIVER | -11.4 |

| Transition State 2 (Hydrolysis) | MOPAC/DRIVER | +27.7 |

This table shows calculated values for the enzymatic dehalogenation of 1,2-dichloroethane (B1671644) (DCE), illustrating how quantum methods are used to map the energy profile of a multi-step reaction. muni.cz

Computational Approaches to Spectroscopic Data Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation and validation of synthesized compounds. sumitomo-chem.co.jprsc.org By calculating properties like nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, chemists can compare theoretical spectra to experimental data to confirm the molecule's identity and structure.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netresearchgate.net By comparing the calculated spectrum of a proposed structure like this compound with the experimentally measured one, specific vibrational modes (e.g., C-Cl stretch, C=C stretch, C-O-C stretch) can be assigned with confidence. nih.govumass.edu

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated. frontiersin.orgnmrdb.org These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment. rsc.org Discrepancies between predicted and experimental spectra can indicate an incorrect structural assignment or highlight interesting electronic effects within the molecule. Machine learning approaches are increasingly being combined with quantum calculations to improve the accuracy and speed of these predictions. frontiersin.org

Table of Compounds

| Compound Name |

|---|

| This compound |

Applications of 3 Chloro 1 Methoxyprop 1 Ene in Advanced Organic Synthesis

Role as an Electrophilic Intermediate in Multi-Step Syntheses

3-Chloro-1-methoxyprop-1-ene serves as a valuable electrophilic building block in a variety of multi-step synthetic sequences. Its reactivity stems from the presence of a chlorine atom attached to an allylic carbon, rendering it susceptible to nucleophilic attack. This characteristic allows for the introduction of the 1-methoxyprop-1-ene moiety into a wide array of organic molecules.

The electrophilicity of the molecule is centered on the carbon atom bearing the chlorine. Nucleophiles can displace the chloride ion via an SN2 or SN2' mechanism, leading to the formation of a new carbon-nucleophile bond. The outcome of the reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions with alcohols under basic conditions can yield unsymmetrical propenal acetals. thieme-connect.de

A key aspect of its utility is the ability to act as a precursor to other reactive intermediates. For example, upon reaction with a nucleophile, the resulting product retains the enol ether functionality, which can be further manipulated in subsequent synthetic steps. This latent functionality adds to the strategic value of this compound in the design of complex synthetic routes.

Strategies for Introducing Allyl-Protected Hydroxyl Groups

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of this functional group. This compound is utilized as a reagent for the introduction of allyl-protected hydroxyl groups. The allyl protecting group is favored in many synthetic campaigns due to its stability under a range of conditions and the availability of mild and selective deprotection methods. organic-chemistry.org

The protection reaction typically involves the treatment of an alcohol with this compound in the presence of a base. The alkoxide, generated in situ, acts as a nucleophile, displacing the chloride and forming an allyl ether. This method provides a straightforward and efficient means of protecting hydroxyl groups in various molecular contexts.

The selective cleavage of the allyl ether is a critical aspect of this protective group strategy. A variety of methods have been developed for the deprotection of allyl ethers, often involving transition metal catalysts such as palladium or nickel complexes. organic-chemistry.org These methods are generally mild and tolerate the presence of other functional groups, allowing for orthogonal deprotection strategies in the synthesis of complex molecules.

Synthesis of Pharmaceutical and Agrochemical Precursors

The reactivity of this compound makes it a valuable intermediate in the synthesis of precursors for the pharmaceutical and agrochemical industries. Its ability to introduce a functionalized three-carbon unit is a key feature in the construction of more complex molecules with potential biological activity.

Derivatization for Therapeutic Agent Development

In the realm of pharmaceutical development, this compound serves as a starting material for the synthesis of a variety of molecular scaffolds. The introduction of the 1-methoxyprop-1-ene unit can be a crucial step in the elaboration of a lead compound. The enol ether functionality can be hydrolyzed to an aldehyde, which can then be used in a plethora of subsequent transformations, such as reductive aminations, Wittig reactions, or oxidations, to build molecular complexity.

The chlorine atom also provides a handle for further functionalization. For example, it can be displaced by nitrogen nucleophiles to introduce amine functionalities, a common feature in many therapeutic agents. researchgate.net The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound a versatile tool for medicinal chemists in the design and synthesis of novel drug candidates. nih.gov

Contributions to Pesticide and Herbicide Synthesis

The agrochemical industry also benefits from the synthetic utility of this compound. The development of new pesticides and herbicides often relies on the efficient synthesis of complex organic molecules. The structural motifs that can be accessed from this chloroether are relevant to the design of new active ingredients.

For instance, the chloroacetanilide class of herbicides features an N-alkoxyalkyl group, a structural element that can be conceptually derived from reagents like this compound. google.com The synthesis of various pesticides involves the use of chlorinated intermediates to build the final molecular structure. environmentclearance.nic.inepo.orggoogle.com The reactivity of this compound allows for its incorporation into a variety of molecular frameworks relevant to the development of new and effective crop protection agents.

Generation of Novel Heterocyclic Compounds and Their Derivatives

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry, and the development of new methods for their synthesis is of continuous interest. This compound has been employed in the synthesis of novel heterocyclic systems, expanding the toolbox of synthetic chemists.

Synthesis of Imidothioates and Thiazole (B1198619) Derivatives

A notable application of a related compound, 1-(chloromethoxy)prop-2-ene, is in the synthesis of previously unknown imidothioates. researchgate.net These compounds are valuable intermediates in their own right. The reaction of 1-(chloromethoxy)prop-2-ene with thioacetamide, thiourea, or N-phenylthiourea in methanol (B129727) at room temperature leads to the formation of the corresponding imidothioates in good yields. researchgate.net

These imidothioates can serve as precursors for the synthesis of thiazole derivatives. researchgate.net Thiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms and are found in a wide range of biologically active molecules. researchgate.netanalis.com.myresearchgate.net The Hantzsch thiazole synthesis is a classic method for their preparation, and the use of intermediates derived from chloroethers provides an efficient and regioselective route to novel thiazole structures. researchgate.netresearchgate.net This approach allows for the generation of a library of thiazole derivatives with potential applications in drug discovery and materials science. nih.gov

| Precursor | Reagent | Product | Yield (%) |

| 1-(chloromethoxy)prop-2-ene | Thioacetamide | (prop-2-en-1-yloxy)methyl ethanimidothioate | - |

| 1-(chloromethoxy)prop-2-ene | Thiourea | (prop-2-en-1-yloxy)methyl carbamimidothioate | - |

| 1-(chloromethoxy)prop-2-ene | N-phenylthiourea | (prop-2-en-1-yloxy)methyl N-phenylcarbamimidothioate | up to 62.5 |

| Data derived from a study on the synthesis of imidothioates. researchgate.net The specific yield for the first two products was not provided in the source. |

Formation of Morpholine (B109124) and Piperidine (B6355638) Analogues

The allylic chloride moiety in this compound serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including secondary amines like morpholine and piperidine. This reactivity provides a direct route to the synthesis of N-allylated heterocyclic analogues, which are significant scaffolds in medicinal chemistry. google.comresearchgate.net

The general reaction involves the displacement of the chloride ion by the nitrogen atom of the cyclic amine. This alkylation is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

A study on the synthesis of related phenyl-substituted analogues, specifically 1-(3-methoxy-1-phenyl-propyl)morpholine and 1-(3-methoxy-1-phenyl-propyl)piperidine, illustrates this synthetic strategy. researchgate.net In this work, a substituted propenyl chloride is reacted with the respective secondary amine to forge the crucial carbon-nitrogen bond. researchgate.net By analogy, the reaction of this compound with morpholine or piperidine would be expected to yield the corresponding N-(3-methoxyprop-1-en-1-yl) derivatives. These products can then serve as intermediates for further synthetic transformations.

Table 1: Representative Nucleophilic Substitution with Amines

| Reactant 1 | Reactant 2 | Product | Application/Significance |

| This compound | Morpholine | N-(3-methoxyprop-1-en-1-yl)morpholine | Precursor for biologically active morpholine derivatives. google.comresearchgate.net |

| This compound | Piperidine | N-(3-methoxyprop-1-en-1-yl)piperidine | Precursor for pharmacologically relevant piperidine scaffolds. researchgate.net |

These reactions highlight the utility of this compound as a precursor for introducing a functionalized three-carbon chain onto a nitrogen heterocycle.

Strategic Employment in Total Synthesis of Natural Products and Complex Molecules

The 3-methoxyallyl moiety, readily accessible from precursors like this compound, is a valuable fragment in the strategic assembly of complex molecules and natural products. Its utility is particularly evident in reactions that construct key stereocenters and carbon skeletons.

A significant application of a closely related precursor, (E)-3-(methoxy)prop-2-enol, is demonstrated in the context of the Ireland-Claisen rearrangement for the asymmetric synthesis of β-alkoxy-α-amino acids. bath.ac.uk This powerful rearrangement serves as a cornerstone in a synthetic route toward the natural product mycestericin G. bath.ac.uk In this strategy, the 3-methoxyallyl group is installed by esterification with a protected amino acid, and subsequent rearrangement creates a γ,δ-unsaturated carboxylic acid with excellent diastereoselectivity, establishing crucial stereochemistry for the target molecule. bath.ac.uk This highlights the strategic value of the 3-methoxyallyl unit in providing a functionalized handle for stereocontrolled carbon-carbon bond formation.

Table 2: Strategic Use of the 3-Methoxyallyl Moiety in Synthesis

| Synthetic Strategy | Key Intermediate | Target Moiety/Product | Research Context |

| Ireland-Claisen Rearrangement | (E)-3-(methoxy)prop-2-enol ester | β-alkoxy-α-amino acids | Synthesis of Mycestericin G. bath.ac.uk |

| Acetonyl Alkylation | 2-Methoxyallyl bromide (related synthon) | δ-Valerolactone | Total Synthesis of Quadrone. acs.org |

Furthermore, structural motifs similar to the methoxy-alkene found in this compound are present in other complex natural products. For instance, the marine natural products, Phormidolides, contain a unique (E)-bromo-methoxy-diene fragment, the synthesis of which presents a significant chemical challenge. ub.edu The development of synthetic methods to access such substituted olefinic systems is crucial for the total synthesis of these biologically active compounds. The reactivity of synthons like this compound provides a foundation for developing routes to these intricate substructures.

The compound's role as an equivalent to an acetonyl anion or a related three-carbon electrophile allows for its use in various coupling and annulation strategies, contributing to the construction of diverse and complex molecular frameworks. acs.org

Derivatives and Analogues of 3 Chloro 1 Methoxyprop 1 Ene: Synthetic and Mechanistic Comparisons

Investigation of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of substituted alkenes is governed by a delicate interplay of steric and electronic effects. redalyc.org These factors dictate the molecule's reactivity, regioselectivity, and the stability of reaction intermediates. acs.orgresearchgate.net

Electronic Effects: These effects arise from how substituents donate or withdraw electron density, altering the polarity and reactivity of the molecule. scribd.com

Inductive Effect (-I): The chlorine atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect, pulling electron density away from the rest of the molecule through the sigma bonds. researchgate.net The methoxy (B1213986) group also has a negative inductive effect.

Mesomeric/Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pi-system of the double bond. This electron-donating resonance effect increases the electron density of the double bond, making it more susceptible to attack by electrophiles. msu.edu

The combination of the electron-withdrawing chlorine and the potentially electron-donating methoxy group creates a polarized system that influences how the molecule interacts with other reagents. msu.edu Electron-donating groups generally increase the reactivity of an alkene, while electron-withdrawing groups decrease it. msu.edu

Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance that bulky groups can impose on an approaching reagent. redalyc.orgresearchgate.net

Regioselectivity: Steric hindrance plays a crucial role in determining where a reagent will add across a double bond. In reactions like hydroboration, the boron atom preferentially adds to the less substituted (less sterically hindered) carbon atom to avoid nonbonded repulsions. redalyc.org

Reaction Rate: Large, bulky groups near a reaction center can slow down a reaction by physically blocking the approach of a reactant. researchgate.net

| Effect | Description | Influence on 3-Chloro-1-methoxyprop-1-ene |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through sigma bonds by electronegative atoms. researchgate.netscribd.com | The chlorine atom strongly withdraws electron density, increasing the partial positive charge on adjacent carbons. |

| Mesomeric Effect (+M) | Electron donation into a pi-system through resonance. scribd.com | The methoxy group's lone pairs can donate electron density to the double bond, activating it towards electrophiles. msu.edu |

| Steric Hindrance | Repulsion between electron clouds when atoms are forced into close proximity. redalyc.orgresearchgate.net | Influences the regioselectivity of addition reactions, favoring attack at the less crowded position of the double bond. redalyc.org |

Synthesis and Characterization of Novel Derivatives for Specific Applications

The unique reactivity of this compound and its analogues makes them valuable starting materials for synthesizing novel derivatives with specific functionalities and potential applications in fields like pharmaceuticals and materials science.

One direct application involves the reaction of this compound with alcohols under basic conditions to produce unsymmetrical propenal acetals. thieme-connect.de This reaction proceeds via the addition of the alcohol and subsequent elimination of hydrogen chloride, providing a route to more complex ether structures. thieme-connect.de

Furthermore, related chloro-ether building blocks are used to create compounds with potential biological activity. For example, derivatives of morpholine (B109124) and piperidine (B6355638), which are common scaffolds in drug discovery, have been synthesized from 1-chloro-3-methoxy-propylbenzene and shown to possess antimicrobial properties against various pathogenic bacteria. researchgate.net This suggests that derivatives of this compound could be explored for similar biological applications.

Modern catalytic methods also enable new transformations. The nickel-catalyzed hydroamidation of alkenes with dioxazolones provides a direct route to N-alkyl amides. nih.gov Applying such a reaction to 3-methoxyprop-1-ene resulted in the formation of a linear amide, demonstrating a pathway to valuable amide-containing molecules, although side reactions like β-elimination were also observed. nih.gov

| Starting Analogue/Compound | Reaction Type | Novel Derivative Synthesized | Potential Application |

|---|---|---|---|

| This compound | Nucleophilic substitution/elimination with alcohols. thieme-connect.de | Unsymmetrical propenal acetals. thieme-connect.de | Building blocks in organic synthesis. |

| 1-Chloro-3-methoxy-propylbenzene (Related Analogue) | Substitution with cyclic amines (morpholine/piperidine). researchgate.net | 1-(3-methoxy-1-phenyl-propyl)morpholine/piperidine. researchgate.net | Antimicrobial agents. researchgate.net |

| 3-methoxyprop-1-ene (Related Analogue) | NiH-catalyzed hydroamidation. nih.gov | N-alkyl amides. nih.gov | Pharmaceuticals, fine chemicals. |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign synthetic routes. For precursors and related compounds of 3-Chloro-1-methoxyprop-1-ene, research into sustainable methods is already underway. Future efforts for this specific compound are likely to focus on:

Microwave-Assisted Synthesis : The use of microwave irradiation, as demonstrated in the synthesis of related heterocyclic compounds like phthalazin-1-ol, can significantly reduce reaction times and energy consumption. nih.gov Applying this technology could lead to more efficient and cleaner production pathways.

Safer, High-Yielding Procedures : Modifications to existing protocols, such as those developed for 3-chloro-2-(chloromethyl)-1-propene, emphasize safer reaction conditions and reduced solvent usage by allowing crude products from one step to be used directly in the next. orgsyn.org This approach minimizes waste and avoids tedious purification steps.

Green Catalysts and Solvents : The use of catalysts like benzenesulfonic acid in the synthesis of related chloro-alcohols presents an alternative to more hazardous reagents. google.com Future research could explore recyclable solid acid catalysts. Furthermore, adopting green solvents, such as dimethyl carbonate (DMC), which has been used for the synthesis of sulfonylureas at room temperature, could drastically improve the environmental profile of syntheses involving this compound. acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Modern catalysis offers powerful tools to control the reactivity of complex molecules. For this compound, novel catalytic systems are expected to enable new transformations with high precision and efficiency.

Earth-Abundant Metal Catalysis : Research has shown that simple, earth-abundant metal-based catalysts, such as those using potassium hydroxide (B78521), can effectively catalyze reactions like C-Si bond formation. caltech.edu Exploring similar catalysts for reactions involving this compound could provide low-cost and sustainable alternatives to precious metal catalysts.

Photoredox and Photo-Triggered Catalysis : Light-driven reactions represent a frontier in chemical synthesis. Photo-triggered hydrogen atom transfer (photo-HAT) from iridium hydride complexes has been used for the hydrogenation of olefins. rsc.org Similarly, photoredox-catalyzed reactions are used for the difluoroalkylation of alkenes. acs.org These methods could be adapted for selective functionalization of the alkene moiety in this compound under mild conditions.

Nickel-Catalyzed Hydrofunctionalization : Nickel-hydride catalyzed reactions have been successfully applied to the anti-Markovnikov hydroamidation of unactivated alkenes, including the related 3-methoxyprop-1-ene. researchgate.net This work demonstrated the formation of a linear amide product, showcasing the potential for highly regioselective C-N bond formation. researchgate.net Applying this catalysis to this compound could yield valuable functionalized building blocks.

Advanced Palladium Catalysis : Palladium-catalyzed reactions, such as the intramolecular 1,3-alkynyl migration of allylic alcohols, demonstrate high atom economy and selectivity. acs.org Investigating analogous palladium-catalyzed rearrangements and cross-coupling reactions with this compound could unlock novel synthetic pathways.

Table 1: Potential Novel Catalytic Systems and Their Applications

| Catalytic System | Catalyst Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Earth-Abundant Metal | Potassium Hydroxide | Cross-coupling reactions, silylation | caltech.edu |

| Photoredox Catalysis | Iridium or Ruthenium Complexes | Selective hydrogenation, functionalization of the double bond | rsc.org |

| Nickel-Hydride Catalysis | Ni(ClO₄)₂ / Ligand | Regioselective hydroamidation, hydroalkylation | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Related Chloro-ether This table is interactive. Click on the headers to sort.

| Parameter | Laboratory Scale (Batch) | Continuous Flow (Pilot) |

|---|---|---|

| Temperature | 0°C | 5–10°C |

| Reaction/Residence Time | 3 hours | 15–20 minutes |

| Yield | 68% | 82% |

Data sourced from a study on 3-(Chloromethoxy)prop-1-ene.

Advanced Materials Science Applications

The bifunctional nature of this compound makes it a promising candidate as a building block for advanced materials.

Monomer for Functional Polymers : The vinyl group allows for polymerization, while the reactive chloro group provides a handle for post-polymerization modification. This could be used to create functional polymers with tailored properties for applications in coatings, adhesives, or smart materials.

Surface Modification : The compound can be used to functionalize surfaces, introducing methoxypropene groups that can then undergo further reactions. This is crucial for developing new stationary phases in chromatography, modifying electrodes, or creating biocompatible surfaces on medical implants.

Precursor to Organometallic Materials : It can serve as a ligand or precursor in the synthesis of organometallic complexes. For instance, a related structure was used to synthesize an organotellurium compound whose crystal structure was analyzed for potential applications based on its molecular packing. researchgate.net Such complexes can have interesting catalytic, optical, or electronic properties. Derivatives have also been noted as material building blocks for electronic and magnetic materials. bldpharm.com

Interdisciplinary Research with Biological and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules, bridging synthetic chemistry with life sciences.

Synthesis of Bioactive Heterocycles : The compound is a versatile precursor for a wide range of heterocyclic systems that form the core of many pharmaceuticals. Research on related chloro-ethers shows their use in synthesizing morpholine (B109124) and piperidine (B6355638) derivatives that exhibit pronounced antimicrobial activity against pathogenic bacteria like Acinetobacter baumannii and Staphylococcus aureus. researchgate.net It can also be used to create scaffolds for anticancer agents, such as phthalazin-1-ol derivatives. nih.gov

Precursors to Enzyme Inhibitors : Organotellurium compounds derived from similar precursors have been noted for their inhibitory potency against enzymes like cathepsin B, which is implicated in a variety of diseases. researchgate.net This suggests a pathway for using this compound to develop novel enzyme inhibitors.

Building Blocks for Nucleoside Analogues : The synthesis of modified nucleosides is a cornerstone of antiviral and anticancer drug development. Acyclic building blocks with similar functionalities, such as methyl ((2-bromo-1-methoxyprop-1-en-1-yl)oxy)trimethylsilane, are used in the stereoselective synthesis of complex 4′-thionucleoside analogues. mdpi.com This highlights the potential of this compound in accessing novel classes of therapeutic agents. The compound's reactivity allows it to be incorporated into various molecular frameworks known to possess biological activity, including oxadiazolines and triazolopyrimidines. scispace.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-1-methoxyprop-1-ene in laboratory settings?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 3-chloro-1-propanol with methylating agents like methyl iodide in the presence of a base (e.g., NaOH) under controlled anhydrous conditions. Reaction optimization should include monitoring temperature (40–60°C) and solvent choice (e.g., THF or DMF) to minimize side reactions. Purity can be enhanced via fractional distillation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR can confirm the methoxy group (δ 3.2–3.4 ppm) and alkene protons (δ 5.0–5.5 ppm). C NMR should show resonances for the chlorinated carbon (δ 40–50 ppm) and the methoxy carbon (δ 55–60 ppm).

- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (C₄H₇ClO⁺, exact mass 106.0185) and fragmentation patterns.

- GC-MS : Use a polar column (e.g., DB-WAX) to assess purity and detect impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reaction outcomes involving this compound as a precursor?

- Methodological Answer : Contradictions often arise from solvent polarity, steric effects, or catalytic systems. Systematic approaches include:

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to identify rate-determining steps.

- Isotopic Labeling : Use deuterated reagents to trace mechanistic pathways (e.g., O quenching for proton transfer analysis).

- Computational Modeling : Employ DFT calculations to predict transition states and intermediate stability .

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity of the chlorinated carbon.

- Solvent Effect Simulations : Use COSMO-RS models to evaluate solvation energies in different solvents (e.g., acetonitrile vs. toluene).

- Transition State Optimization : Identify steric hindrance from the methoxy group using Gaussian or ORCA software .

Safety and Toxicity Considerations

Q. What are the critical safety protocols for handling this compound, especially regarding inhalation and dermal exposure risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures.

- Ventilation : Ensure local exhaust ventilation to maintain airborne concentrations below OSHA PEL (50 ppm).

- Waste Disposal : Collect halogenated waste in sealed containers and treat via incineration with scrubbers to prevent HCl release .

Mechanistic and Application-Oriented Questions

Q. What experimental approaches are recommended to elucidate the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalytic Screening : Test Pd-, Ni-, or Cu-based catalysts with ligands (e.g., PPh₃) to optimize coupling efficiency.

- In Situ Monitoring : Use IR spectroscopy to track alkene coordination to metal centers.

- Isolation of Intermediates : Characterize oxidative addition complexes via X-ray crystallography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference studies from authoritative bodies (e.g., IARC, ECHA) and exclude non-peer-reviewed data.

- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at varying concentrations.

- Meta-Analysis : Use statistical tools to harmonize data from conflicting studies, adjusting for variables like exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.